

# A Comprehensive Technical Guide to (3S,4R)-Statine for Advanced Research

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## Compound of Interest

**Compound Name:** (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid

**CAS No.:** 49642-11-7

**Cat. No.:** B14149576

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## Abstract

This technical guide provides an in-depth analysis of (3S,4R)-statine, a non-proteinogenic  $\gamma$ -amino acid that is a crucial component of several potent protease inhibitors. Its unique  $\beta$ -hydroxy- $\gamma$ -amino acid structure enables it to function as a transition-state analog, making it a cornerstone in the design of therapeutics targeting aspartic proteases. This document offers a detailed overview of its physicochemical properties, validated methods for its synthesis and characterization, and a mechanistic exploration of its inhibitory action. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this pivotal molecule for applications in medicinal chemistry and pharmacology.

## Introduction: The Significance of (3S,4R)-Statine in Medicinal Chemistry

Statine and its stereoisomers are a class of unusual amino acids, with the (3S,4S)-statine isomer being a key constituent of the naturally occurring protease inhibitor, pepstatin.[1] The (3S,4R) stereoisomer, while also synthetically important, shares the core structural feature responsible for the inhibitory activity of this class of molecules: a hydroxyl group at the C-3 position and an amino group at the C-4 position. This arrangement mimics the tetrahedral transition state of peptide bond hydrolysis by aspartic proteases, such as pepsin, renin, and HIV protease.[1]

The incorporation of a statine moiety into a peptide backbone creates a peptidomimetic that binds tightly to the active site of these enzymes without being cleaved. This property has made statine and its analogs invaluable tools in the study of protease function and indispensable building blocks in the development of drugs for hypertension, retroviral infections, and other conditions mediated by aspartic proteases. This guide focuses specifically on the (3S,4R) stereoisomer, providing the technical data and methodologies required for its effective use in a research and development setting.

## Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of (3S,4R)-statine is fundamental to its application in experimental and developmental workflows. These properties dictate its solubility, stability, and reactivity.

### Core Properties

The essential identifiers and computed physical properties for (3S,4R)-statine are summarized below. Note that experimental values for the (3S,4R) isomer may be scarce in public databases, which often default to the more common (3S,4S) isomer. The core data, however, remains largely applicable.

Property	Value	Source
IUPAC Name	(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid	N/A
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>3</sub>	[2]
Molecular Weight	175.23 g/mol	[1][2]
CAS Number	80644-83-5 (for (3R,4S) isomer)	N/A
Canonical SMILES	<chem>CC(C)CCC(=O)O</chem>	[2]
Appearance	White to off-white solid	[1]
Water Solubility	≥ 125 mg/mL (for (3S,4S) isomer)	[1]
logP (Computed)	-2.4	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	4	[2]

## Chemical Structure

The molecular structure of (3S,4R)-statine is foundational to its function. The specific stereochemistry at the C-3 (S) and C-4 (R) positions is critical for its targeted inhibitory activity.

Caption: Chemical structure of (3S,4R)-statine.

## Synthesis and Characterization

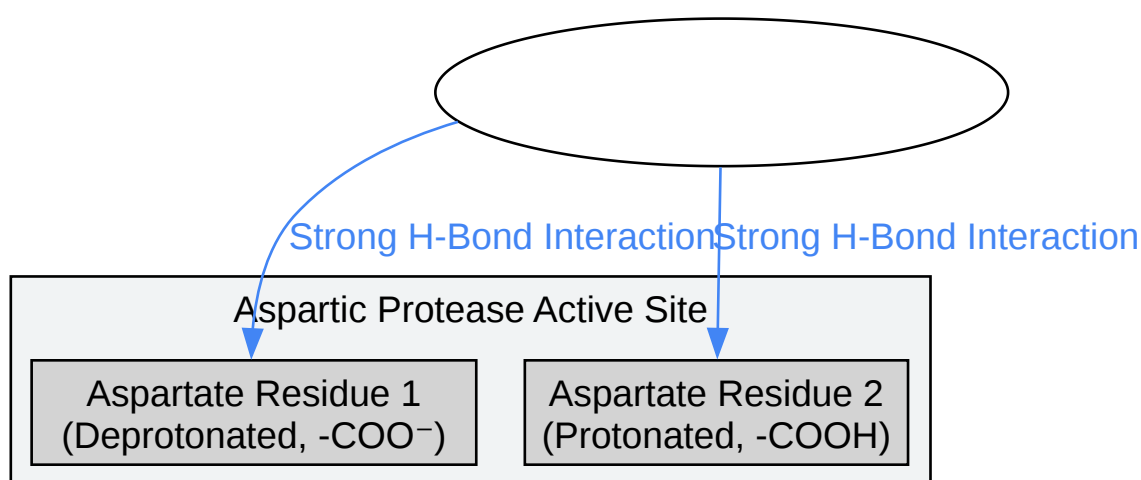
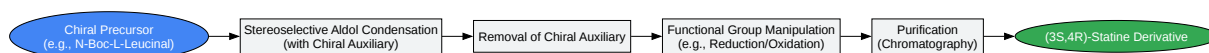
The synthesis of stereochemically pure statine isomers is a non-trivial process that requires careful control. The following sections outline a representative synthetic approach and the analytical methods required to validate the final product.

## Synthetic Workflow: A Conceptual Overview

A common strategy for synthesizing statine isomers involves starting from a chiral precursor, such as an amino acid, to set the stereochemistry. For instance, L-Leucine can be a starting

point for the (3S,4S) isomer.[3] A stereoselective synthesis of (3R, 4S)-N-Boc-Statine has been achieved via an aldol condensation of N-Boc-L-Leucinal with a chiral auxiliary.[4] This highlights the importance of stereocontrolled reactions in achieving the desired isomer.

The following diagram illustrates a conceptual workflow for such a synthesis.



Statine's (3S)-hydroxyl group mimics the tetrahedral transition state, binding tightly to the two catalytic aspartate residues.

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## Sources

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